molecular formula C10H14N2O B2944826 N-(2-aminoethyl)-2-phenylacetamide CAS No. 15070-17-4

N-(2-aminoethyl)-2-phenylacetamide

Cat. No.: B2944826
CAS No.: 15070-17-4
M. Wt: 178.235
InChI Key: ZIMOHSZCIYGHAR-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2-phenylacetamide (CAS 36850-99-4 as its hydrochloride salt) is a substituted 2-phenylacetamide derivative with the molecular formula C₁₀H₁₅ClN₂O (hydrochloride form) and a molecular weight of 214.69 g/mol . The free base form has the formula C₁₀H₁₂N₂O (178.22 g/mol). Its structure features a 2-aminoethyl group attached to the acetamide nitrogen, distinguishing it from other 2-phenylacetamide derivatives.

Properties

IUPAC Name

N-(2-aminoethyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c11-6-7-12-10(13)8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMOHSZCIYGHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with ethylenediamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. A common method involves the use of coupling reagents such as carbodiimides to activate the carboxylic acid group, followed by the addition of ethylenediamine .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl side chain can be oxidized to form corresponding imines or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

While specific information on the applications of "N-(2-aminoethyl)-2-phenylacetamide" is limited, research on related compounds offers insights into its potential uses.

Synthesis and Use as an Intermediate:

  • The compound this compound can be used in the synthesis of other molecules . For example, it can be used as a starting material in a reaction with N-(2-benzyloxycarbonylaminoethyl)bromoacetamide .
  • It can be used as an intermediate in the synthesis of Mirabegron, a β-3 adrenoceptor agonist used to treat urinary frequency, urinary incontinence, or urgency associated with overactive bladder .

Antimicrobial Applications

  • N-(2-aminoethyl)-2-(3-chlorophenyl)acetamide, a related compound, has demonstrated antimicrobial properties.
  • Modifications in the chemical structure of similar compounds significantly affect their antimicrobial potency against Gram-positive and Gram-negative bacteria, highlighting the importance of structure-activity relationships in drug design.

Anticonvulsant Activity

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .
  • In one study, several molecules showed activity in the 6-Hz screen, which is an animal model of human partial and therapy-resistant epilepsy .

Other potential applications

  • 2-Phenethylamines, which share a similar structure, have a wide range of therapeutic targets, including adenosine receptors involved in mediating inflammation and cardiovascular vasodilation .
  • Niacinamide, a related compound, displays antimicrobial, antioxidant, and anti-inflammatory activities, with applications in skincare, acne treatment, and skin rejuvenation .

Case Studies of Related Compounds

Anticancer Activity
One study evaluated a related compound's anticancer effects on various cancer cell lines, including melanoma and pancreatic cancer. The lead compound induced apoptosis and autophagy, demonstrating significant tumor growth reduction in vivo.

Antimicrobial Efficacy
Another investigation into the antibacterial properties revealed that modifications in the chemical structure significantly affected the antimicrobial potency against Gram-positive and Gram-negative bacteria, reinforcing the importance of structure-activity relationships in drug design.

Data Table

The table below presents data on the anticonvulsant activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in rats :

No.Oral administration in rats a
0.25 h
130/4
200/4
221/4
Phenytoin b1/4

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the phenyl ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar 2-Phenylacetamide Derivatives

Structural and Functional Group Variations

The biological and chemical properties of 2-phenylacetamides are highly dependent on substituents. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Molecular Weight Key Substituents Notable Properties
N-(2-aminoethyl)-2-phenylacetamide 178.22 (free) 2-aminoethyl group Hydrochloride salt enhances solubility; potential CNS targeting
N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide 403.48 Benzoyl, methoxy groups Antiproliferative activity; precursor for tetrahydroisoquinolines
N-(4-nitrophenyl)-2-phenylacetamide 256.26 4-nitrophenyl group Electron-withdrawing nitro group alters alkylation reactivity (N/O ratio: 1.16–9.30)
N-benzyl-N-(2-hydroxyethyl)-2-(oxazolidinone)-2-phenylacetamide 351.40 Hydroxyethyl, oxazolidinone Forms hydrogen-bonded dimers; X-ray structure reveals 14-membered rings
N-(3-acetylphenyl)-2-phenylacetamide 253.30 3-acetylphenyl group Discontinued synthesis; lab use only
N-(4-methylphenyl)-2-phenylacetamide 225.29 4-methylphenyl group Simpler structure; lower molecular weight

Reactivity in Alkylation Reactions

Alkylation patterns vary significantly with substituents:

  • Electron-donating groups (e.g., aminoethyl): Likely favor N-alkylation due to increased nucleophilicity at the amide nitrogen.
  • Electron-withdrawing groups (e.g., nitro) : In N-(4-nitrophenyl)-2-phenylacetamide, benzylation produces both N- and O-alkylated products, with an N/O ratio of 1.16–9.30 under phase-transfer catalysis (PTC) . This contrasts with N-phenyl-2-phenylacetamide, which predominantly undergoes N-alkylation .

Biological Activity

N-(2-aminoethyl)-2-phenylacetamide, commonly referred to as phenylacetamide, is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, anti-inflammatory, and potential neuroprotective properties.

Chemical Structure and Synthesis

This compound is characterized by an amide functional group attached to a phenyl ring and an aminoethyl group. The synthesis typically involves the reaction of phenylacetic acid with ethylenediamine, leading to the formation of the amide bond.

Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of this compound and its derivatives.

Study Findings

  • Antibacterial Efficacy : A study reported that derivatives of N-phenylacetamide exhibited significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate to high efficacy against these pathogens .
  • Mechanism of Action : The antibacterial mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis. Scanning electron microscopy (SEM) studies showed that treated bacterial cells displayed significant morphological changes consistent with membrane damage .
  • Comparative Analysis : In a comparative study, the effectiveness of this compound was benchmarked against standard antibiotics. It demonstrated superior activity over some conventional antibiotics, suggesting its potential as a novel therapeutic agent .
CompoundMIC (µg/mL)Target Bacteria
This compound100Staphylococcus aureus
N-(4-fluoro-phenyl)thiazol-2-yl acetamide156.7Xanthomonas oryzae
Standard Antibiotic (e.g., Penicillin)200Staphylococcus aureus

Anti-inflammatory Properties

Research has indicated that this compound may possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : In vitro studies demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .
  • Case Studies : Clinical observations have noted improvements in inflammatory markers in patients treated with formulations containing phenylacetamide derivatives, although more rigorous clinical trials are needed to substantiate these findings .

Neuroprotective Potential

Emerging evidence suggests that this compound may exhibit neuroprotective effects:

  • Mechanism of Neuroprotection : The compound has been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced apoptosis in animal models .
  • Gene Expression Modulation : Studies have indicated that treatment with this compound alters the expression profiles of genes associated with neuroprotection and neuronal survival, suggesting a multifaceted mechanism of action .

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